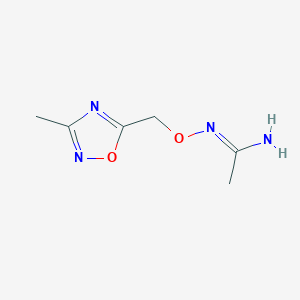

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C6H10N4O2 |

|---|---|

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

N'-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]ethanimidamide |

InChI |

InChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9) |

InChI-Schlüssel |

FUBRAMFBZGPINB-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=NOC(=N1)CO/N=C(\C)/N |

Kanonische SMILES |

CC1=NOC(=N1)CON=C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide typically involves the reaction of amidoximes with various reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for oxadiazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be carried out using oxidizing agents like sodium dichloroisocyanurate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives act on enzymes such as thymidylate synthase and histone deacetylase, inhibiting their activity and thereby exerting anticancer effects . Additionally, oxadiazoles can inhibit pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Derivatives

- 5-(Dichloromethyl)-3-methyl-1,2,4-oxadiazole: Synthesized via nucleophilic substitution of 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole with diethyl phosphonate. Yields improved from 67% to 91% when ethanol replaced diethyl ether as the solvent, highlighting solvent sensitivity .

- Comparison: The aminoethylidene group in the target compound likely reduces electrophilicity compared to halogenated derivatives, altering reactivity in nucleophilic environments.

Aromatic and Heterocyclic Derivatives

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole : Features aromatic substituents synthesized via amidoxime condensation. Such derivatives exhibit enhanced π-π stacking interactions, useful in materials science .

- 3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-1,2,4-oxadiazole : Combines oxadiazole with triazole moieties, showing antitubercular activity .

- Comparison: The target compound’s aliphatic aminoethylidene group may prioritize hydrogen bonding over aromatic interactions, directing applications toward enzyme inhibition rather than intercalation.

Amino and Amide Derivatives

- 3-Methyl-5-(piperazin-1-yl)-1,2,4-oxadiazole : Incorporates a piperazine ring, enhancing solubility and basicity. Such derivatives are explored for CNS-targeting drugs .

- Antifungal/Nematicidal Oxadiazoles : Amide-substituted derivatives inhibit succinate dehydrogenase (SDH), with methoxy groups enhancing activity over halogens .

- Comparison: The 1-aminoethylidene group’s rigid conformation may improve target selectivity compared to flexible amides, while its amino group could mimic natural substrates in enzymatic assays .

Physical and Chemical Properties

- Thermal Stability: Energetic oxadiazoles (e.g., nitro-substituted derivatives) exhibit high thermal stability (>200°C), whereas amino-substituted derivatives like the target compound may decompose at lower temperatures due to amine oxidation .

- Solubility: Piperazinyl and aminoethylidene groups enhance water solubility compared to halogenated or aromatic derivatives .

- Crystallinity: Aromatic substituents (e.g., nitrophenyl) promote planar crystal packing, while bulky aminoethylidene groups may reduce crystallinity .

Biologische Aktivität

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole is , with a specific structure that contributes to its biological activity. The presence of the oxadiazole ring is crucial as it enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor progression and metastasis. By targeting TP, 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole may reduce angiogenesis and improve chemotherapeutic efficacy against various cancers such as breast and colorectal malignancies .

Antibacterial and Antifungal Properties

Oxadiazoles are recognized for their antibacterial and antifungal activities. Research indicates that compounds in this class can disrupt microbial cell wall synthesis or function as enzyme inhibitors, leading to cell death. For instance, derivatives similar to 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of oxadiazoles contribute to their therapeutic potential by scavenging free radicals and reducing oxidative stress. This activity is significant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole can guide the design of more potent derivatives. Modifications at various positions on the oxadiazole ring can enhance specific biological activities while minimizing toxicity. For example:

| Substituent Position | Modification Type | Biological Effect |

|---|---|---|

| 5 | Alkyl group | Increased potency against cancer cells |

| 1 | Amino group | Enhanced antibacterial activity |

| 2 | Hydroxyl group | Improved antioxidant properties |

Case Studies

Several studies have explored the biological activity of related oxadiazole compounds:

- Anticancer Study : A study focused on a series of 1,3,4-oxadiazole derivatives showed that modifications at the 5-position significantly increased their ability to inhibit TP and suppress tumor growth in vitro and in vivo models .

- Antimicrobial Study : Another investigation demonstrated that certain oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antibiotics .

- Antioxidant Study : Research evaluating the antioxidant capacity of oxadiazoles found that these compounds effectively reduced lipid peroxidation in cellular models, indicating their protective role against oxidative damage .

Q & A

Q. Q1. What are the common synthetic routes for 1,2,4-oxadiazole derivatives, and how can they be applied to 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and electrophilic reagents like acyl chlorides or activated esters. For example, amidoximes react with aldehydes to form intermediates that are oxidized to oxadiazoles . For derivatives with complex substituents (e.g., the 1-aminoethylideneaminooxymethyl group), protecting-group strategies or stepwise functionalization may be required. and describe routes using trifluoroacetic acid (TFA) in acetonitrile for cyclization, which could be adapted for this compound . Characterization should include H/C NMR to confirm substituent positions and purity, as shown for similar oxadiazoles in and .

Advanced Synthesis: Addressing Yield and Selectivity Challenges

Q. Q2. How can researchers optimize reaction yields when synthesizing 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole, given steric hindrance from bulky substituents?

Steric hindrance in the 5-position (e.g., from the aminoethylideneaminooxymethyl group) may reduce cyclization efficiency. Strategies include:

- Using high-boiling solvents (e.g., DMF or toluene) to enhance reaction kinetics.

- Employing coupling agents like EDCI/HOBt to activate intermediates, as seen in for thiazole-tethered oxadiazoles .

- Optimizing stoichiometry and reaction time, as demonstrated in for bis-oxadiazoles (yields improved to 65% with precise reagent ratios) .

Basic Biological Activity Profiling

Q. Q3. What biological activities are associated with 1,2,4-oxadiazoles, and how might the substituents in this compound influence its bioactivity?

1,2,4-Oxadiazoles exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The 3-methyl group may enhance metabolic stability, while the 5-aminoethylideneaminooxymethyl substituent could improve solubility and target binding. highlights that para-substituted phenyl rings and cyclic amines in the 5-position enhance Sirt2 inhibition . For this compound, in vitro assays (e.g., enzyme inhibition or cell viability) should be prioritized, as in for antitumor oxadiazoles .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How can researchers design SAR studies to evaluate the role of the 1-aminoethylideneaminooxymethyl group in bioactivity?

- Step 1: Synthesize analogs with variations in the aminoethylideneaminooxymethyl group (e.g., alkyl chain length, substituent polarity).

- Step 2: Test against relevant targets (e.g., Sirt2 or carbonic anhydrase) using assays from and .

- Step 3: Perform molecular docking (e.g., with AutoDock Vina) to correlate substituent interactions with activity. used docking to explain carbonic anhydrase inhibition .

Basic Computational Chemistry Applications

Q. Q5. Which computational tools are suitable for analyzing the electronic properties of this compound?

Multiwfn is recommended for wavefunction analysis, including electrostatic potential (ESP) mapping and electron localization function (ELF) studies. details its use for visualizing charge distribution, which is critical for predicting reactivity . For preliminary optimization, DFT methods (e.g., B3LYP/6-31G*) can model geometry and frontier molecular orbitals.

Advanced Computational-Experimental Integration

Q. Q6. How can computational data resolve contradictions between experimental results (e.g., unexpected NMR shifts)?

Discrepancies in H NMR shifts may arise from conformational flexibility or solvent effects. Researchers should:

- Compare experimental shifts with computed values (e.g., using Gaussian NMR modules).

- Perform molecular dynamics (MD) simulations to assess solvent interactions, as in ’s Multiwfn applications .

- Validate substituent electronic effects via Natural Bond Orbital (NBO) analysis.

Stability and Reactivity

Q. Q7. What are the key stability considerations for storing 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole?

Oxadiazoles are generally stable but sensitive to strong acids/bases. recommends storage in anhydrous conditions at 2–8°C for bromophenyl-substituted analogs . For this compound, monitor for hydrolysis of the aminooxymethyl group via accelerated stability testing (e.g., 40°C/75% RH for 1 month).

Advanced Mechanistic Studies

Q. Q8. How can researchers investigate the decomposition pathways of this compound under physiological conditions?

- Use LC-MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

- Perform density functional theory (DFT) calculations to predict bond dissociation energies (BDEs), focusing on the oxadiazole ring and labile substituents.

Agrochemical Potential

Q. Q9. What design principles from agrochemical oxadiazoles could apply to this compound?

highlights that 1,2,4-oxadiazoles with lipophilic substituents (e.g., halogenated aryl groups) enhance pesticidal activity . While this compound lacks such groups, its aminoethylideneaminooxymethyl moiety may act as a prodrug moiety, releasing bioactive fragments. Comparative studies with tioxazafen (a nematicide) could guide bioactivity testing .

Addressing Conflicting Bioactivity Data

Q. Q10. How should researchers resolve contradictions in reported bioactivities of similar oxadiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.